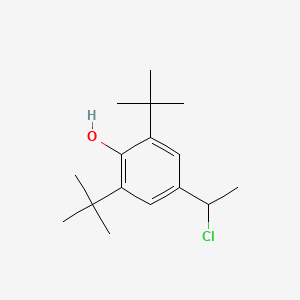













|
REACTION_CXSMILES
|
O1CCOCC1.[H][H].CO.[C:11]([C:15]1[CH:20]=[C:19]([CH:21](Cl)[CH3:22])[CH:18]=[C:17]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:16]=1[OH:28])([CH3:14])([CH3:13])[CH3:12]>[Cr]([O-])([O-])=O.[Cu+2].CCCCCC.Cl>[C:11]([C:15]1[CH:20]=[C:19]([CH:21]=[CH2:22])[CH:18]=[C:17]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:16]=1[OH:28])([CH3:14])([CH3:13])[CH3:12] |f:4.5|
|


|
Name
|
3,5-di-t-butyl-4-hydroxyacetophenone
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)Cl)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Pressure was raised to 1000 psi
|
|
Type
|
CUSTOM
|
|
Details
|
was absorbed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
the catalyst filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 96 grams of carbinol with a 95 percent yield
|
|
Type
|
CUSTOM
|
|
Details
|
The hexane layer was separated
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
ADDITION
|
|
Details
|
To the residue of 2,6-di-t-butyl-4-(α-chloro)ethylphenol was added 100 milliliters of pyridine
|
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was refluxed for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The pyridine was then removed by the vacuum distillation
|
|
Type
|
WASH
|
|
Details
|
The residue was washed thoroughly with water
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a small amount of acetone
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized at -78° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C=C)C(C)(C)C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44 g | |
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |